Calcium diethanolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2914-17-2 |

|---|---|

Molecular Formula |

C2H6CaO |

Molecular Weight |

86.15 g/mol |

IUPAC Name |

calcium;ethanolate |

InChI |

InChI=1S/C2H6O.Ca/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

JOAISNMPBNLOCX-UHFFFAOYSA-N |

SMILES |

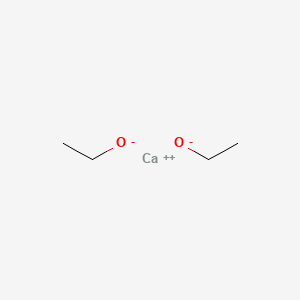

CC[O-].CC[O-].[Ca+2] |

Canonical SMILES |

CCO.[Ca] |

Other CAS No. |

2914-17-2 |

Pictograms |

Flammable; Corrosive; Irritant |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Calcium Diethanolate

Laboratory-Scale Preparation Protocols

In a laboratory setting, the synthesis of calcium diethanolate is often focused on achieving high purity and understanding the reaction mechanisms.

The most direct and common method for synthesizing this compound involves the reaction of elemental calcium metal with anhydrous ethanol (B145695). This reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive calcium metal and the resulting alkoxide from reacting with atmospheric oxygen and moisture. The reaction proceeds as follows:

Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

Key aspects of this laboratory-scale protocol include:

Reactants: High-purity calcium metal and anhydrous ethanol are essential to minimize the formation of impurities.

Atmosphere: The exclusion of air and water is crucial. The presence of water can lead to the formation of calcium hydroxide (B78521), while oxygen can cause oxidation.

Temperature: The reaction can often proceed at ambient or slightly elevated temperatures to increase the reaction rate.

Hydrogen Evolution: The reaction produces hydrogen gas, which must be safely vented.

Some synthesis routes may employ ammonia-activated calcium to enhance reactivity and achieve high yields and purity.

While the direct reaction with elemental calcium is common, alternative precursors can also be used for the synthesis of this compound and other calcium alkoxides. These methods can be advantageous in specific contexts, such as in sol-gel processes or when aiming for different product characteristics.

One alternative involves the reaction of calcium salts, such as calcium hydroxide or calcium oxide, with ethanol. This reaction is often driven to completion by removing the water formed as a byproduct, for example, through azeotropic distillation. Another approach is the use of calcium salts like calcium nitrate (B79036) or calcium acetate (B1210297), which can be reacted with ethanol to form the alkoxide in situ, a technique sometimes employed in the preparation of sol-gel precursors. mdpi.com

In some specialized applications, more complex starting alcohols with features like increased steric hindrance or additional coordinating atoms are used to synthesize calcium alkoxides with enhanced solubility. For instance, alcohols like 2-methoxyethanol (B45455) have been used to create calcium alkoxides with different properties. The choice of precursor can be critical; for example, in the sol-gel synthesis of bioactive glasses, calcium ethoxide has been identified as a preferred precursor over calcium nitrate or chloride due to better incorporation into the material and the absence of residual toxic anions. mdpi.com

The following table summarizes various precursor systems for calcium alkoxide formation:

| Precursor System | Reactants | Key Conditions/Features |

| Direct Reaction | Elemental Calcium, Anhydrous Ethanol | Inert atmosphere, ambient/elevated temperature. |

| Alkoxide Exchange | Calcium Hydroxide/Oxide, Ethanol | Reflux conditions, continuous removal of water. |

| In Situ Sol-Gel | Calcium Nitrate/Acetate, Ethanol | Formation of alkoxide within a solution for further reactions. |

| Ammonia-Activated | Ammonia-activated Calcium, Alcohol | High yield and purity. researchgate.net |

Reaction of Elemental Calcium with Ethanol under Controlled Atmospheres

Industrial-Scale Production Techniques

The industrial production of this compound is centered on producing large quantities of the compound with consistent quality, focusing on cost-effectiveness and process safety.

Maximizing the purity and yield of this compound on an industrial scale requires careful control over several process parameters. deskera.comazom.com Key optimization strategies include:

Reactant Quality: The purity of the starting materials, specifically the calcium metal and ethanol, is a primary determinant of the final product's quality.

Reaction Conditions: Precise control of temperature and pressure is necessary to optimize reaction kinetics and minimize side reactions. deskera.com

Mixing and Agitation: Ensuring thorough mixing of the reactants is crucial for promoting contact and achieving a homogeneous reaction, which can be accomplished using stirred tanks or flow reactors. deskera.com

By-product Removal: Efficient and safe removal of hydrogen gas is a critical safety and process consideration.

Enterprise Resource Planning (ERP) systems can be employed to streamline production, reduce waste, and optimize resource use, thereby increasing yield. deskera.com

After the initial synthesis, purification steps are essential to remove unreacted starting materials, by-products, and other impurities. Common industrial purification techniques include:

Filtration: This step is used to remove any insoluble impurities from the product mixture. Filtration can be performed using equipment like a Büchner funnel for smaller batches. uct.ac.za

Crystallization: The crude this compound is often dissolved in a suitable hot solvent and then allowed to cool slowly. uct.ac.za This process causes the pure compound to crystallize out of the solution, leaving impurities behind. uct.ac.za

Washing: The isolated crystals are typically washed with a cold solvent to remove any remaining surface impurities. uct.ac.za

Drying: The final product is dried under vacuum or in an inert atmosphere at moderate temperatures (e.g., 50–120°C) to remove any residual solvent without causing decomposition. Agitated Nutsche Filter Dryers (ANFDs) can be used in industrial settings to combine filtration, washing, and drying into a single unit, which can improve yield by minimizing product transfers. azom.com

Recrystallization is a common technique to further purify the crystalline product. uct.ac.za

Process Optimization for Purity and Yield

Influence of Reaction Conditions on Synthetic Outcomes

The conditions under which the synthesis of this compound is carried out have a significant impact on the final product's characteristics, including its purity, yield, and physical form.

The following table details the influence of various reaction conditions:

| Reaction Condition | Influence on Synthetic Outcome |

| Temperature | Affects reaction rate and can influence the formation of by-products. Higher temperatures can accelerate the reaction but may also lead to the decomposition of ethanol or the product. deskera.com In some syntheses, temperature control is crucial for determining the crystalline phase of the final product. ias.ac.in |

| Pressure | Can influence reaction kinetics and is a critical safety parameter, especially due to the evolution of hydrogen gas. deskera.com In related synthesis processes, increased pressure can shift selectivity towards heavier products. mdpi.com |

| Reactant Concentration | The ratio of reactants can affect the completeness of the reaction and the product yield. deskera.com |

| Solvent Polarity | The polarity of the solvent used can play a role in the formation and crystallization of the product. researchgate.net |

| pH/Acidity | In aqueous or mixed-solvent systems, the pH can significantly influence the phase composition and solubility of the resulting calcium compounds. mdpi.com |

| Aging Time | In sol-gel preparations, the duration of aging can be critical for the stabilization of the alkoxide species and the formation of a homogenous final product. google.com |

By carefully controlling these conditions, it is possible to tailor the synthesis of this compound to achieve desired properties for specific applications.

Solvent Effects on Product Formation and Morphology

The choice of solvent is a critical factor in the synthesis of calcium-based materials, significantly influencing product characteristics. In the context of sol-gel processes for synthesizing calcium compounds, the dielectric constant and polarity of the solvent mixture have been shown to strongly affect the chemical structure and morphology of the final product. nih.gov

Research into the synthesis of calcium phosphates using various solvent systems demonstrates that a solvent's ability to separate electrolytes into ions, which is related to its dielectric constant, can alter reaction rates and hydrolysis pathways. nih.gov For instance, in a comparative study, a tetrahydrofuran (B95107) (THF)/water solvent system, which has a low dielectric constant, yielded pure hydroxyapatite (B223615), whereas a water-based medium with a high dielectric constant primarily produced β-calcium pyrophosphate. nih.gov This suggests that in the synthesis of this compound, particularly via sol-gel routes, modifying the solvent environment could offer precise control over product purity and phase.

The addition of organic co-solvents to an aqueous reaction mixture can change the physical properties of the solution, such as viscosity, density, and surface tension. mdpi.com These changes impact the solubility of reactants and the structure of the absorption layer at the crystal surface, thereby influencing precipitation and crystallization. mdpi.com The molecular structure of the solvent, including the presence of polar functional groups, also plays a significant role. mdpi.com In the synthesis of calcium-containing coordination polymers, polar aprotic organic solvents are known to accelerate reaction rates. nih.gov

The following table summarizes the observed effects of different solvents on the synthesis of calcium-based materials, with implications for this compound synthesis.

Table 1: Influence of Different Solvents on Calcium Compound Synthesis

| Solvent System | Key Observation | Implication for this compound Synthesis | Source(s) |

|---|---|---|---|

| Ethanol/Water | Increasing ethanol concentration can lead to the formation of mixed polymorphs (calcite, aragonite, vaterite) in calcium carbonate synthesis. mdpi.com | The purity of the solvent is crucial; using anhydrous ethanol is standard for direct synthesis to avoid side reactions and the formation of undesired phases. | mdpi.com |

| THF/Water | A low dielectric constant solvent system that resulted in the formation of pure hydroxyapatite in a sol-gel process. nih.gov | Using solvents with lower dielectric constants may favor the formation of a purer this compound product by controlling hydrolysis and reaction pathways. | nih.gov |

| DMF/Water | A solvent system with an intermediate dielectric constant that yielded hydroxyapatite as the major phase with minor impurities. nih.gov | Demonstrates that a spectrum of solvent polarities can be used to fine-tune the purity and composition of the product. | nih.gov |

| Isopropanol/Water | Increased alcohol concentration led to faster consumption of Ca²⁺ ions during calcium carbonate precipitation. mdpi.com | The choice and concentration of alcohol can directly influence the reaction kinetics of this compound formation. | mdpi.com |

Temperature and Pressure Dependencies in Synthesis

Temperature and pressure are fundamental parameters that govern the kinetics, yield, and purity of this compound synthesis. The most common method, the direct reaction of calcium metal with anhydrous ethanol, is typically conducted at ambient to slightly elevated temperatures (up to 60°C). This moderate heating facilitates the reaction kinetics without causing the thermal decomposition of the ethanol solvent.

In other synthetic approaches, such as the sol-gel route, elevated temperatures are often necessary. Aging steps in these processes may require temperatures greater than 60°C to ensure the complete reaction and stabilization of the alkoxide species. In studies where calcium ethoxide was synthesized for use as a catalyst in biodiesel production, an optimal reaction temperature of 65°C was identified to achieve a high yield of the final product within a reasonable timeframe. acs.orgresearchgate.net

Pressure primarily comes into play during the purification and drying stages. To remove residual solvents and by-products without thermally degrading the this compound, which can decompose at temperatures above 170°C, drying is performed under vacuum. guidechem.com Industrial drying protocols may specify low-pressure conditions (10–25 inches Hg vacuum) at controlled temperatures ranging from 68°C to 110°C, depending on the scale of the operation.

The following table outlines the typical temperature and pressure conditions for various stages of this compound synthesis and processing.

Table 2: Temperature and Pressure Conditions in this compound Synthesis

| Synthetic Stage | Temperature Range | Pressure Conditions | Purpose | Source(s) |

|---|---|---|---|---|

| Direct Reaction | Ambient to 60°C | Atmospheric (under inert gas) | To facilitate reaction kinetics while preventing solvent decomposition. | |

| Sol-Gel Aging | >60°C | Atmospheric | To promote complete reaction and stabilize the sol. | |

| Catalyst Synthesis | ~65°C | Atmospheric | Optimized temperature for high-yield synthesis for catalytic applications. | acs.orgresearchgate.net |

| Purification/Drying | 50 - 120°C | Vacuum | To remove volatile impurities and solvent without decomposing the product. |

Role of Complexing Agents and Additives (e.g., Ethylene (B1197577) Glycol)

Complexing agents, or chelating agents, are compounds that bind to metal ions to form stable, often soluble, complexes. lohtragon.comdonau-chemie-group.com In the synthesis of this compound and related materials, these agents can be used to control reaction rates, prevent uncontrolled precipitation, and influence the morphology of the final product. lohtragon.comresearchgate.net

Ethylene glycol is a notable additive used in various calcium-based syntheses. It has been employed as a solvent and complexing agent in the sol-gel synthesis of hydroxyapatite using calcium diethoxide as a precursor. diva-portal.org The presence of ethylene glycol can influence the formation of the calcium phosphate (B84403) crystal lattice and the resulting particle morphology. researchgate.net Studies on calcium carbonate synthesis have shown that the addition of ethylene glycol to the reaction can alter the size and surface properties of the resulting particles. nih.gov This is attributed to the interaction of ethylene glycol with calcium ions, which modifies the nucleation and growth processes. nih.gov

Other complexing agents have been shown to be effective in controlling the synthesis of calcium-containing nanostructures. Additives such as citric acid and ethylenediaminetetraacetic acid (EDTA) can arrest crystal growth and help control particle size. diva-portal.orgresearchgate.net The mechanism involves the agent coordinating with Ca²⁺ ions, which can lead to the formation of specific complexes that dictate the subsequent growth of the nanostructures. researchgate.net Poly(ethylene glycol) has also been demonstrated to act as a ligand for calcium iodide, forming an efficient catalytic system, which underscores the strong coordinating ability of such polyethers with calcium ions. nih.gov These findings suggest that the introduction of complexing agents during the synthesis of this compound could provide a powerful tool for tuning its properties by modifying the state of the calcium ion in the precursor solution.

Mechanistic Investigations of this compound Formation

The formation of this compound fundamentally involves the reaction of a calcium source with ethanol. The most straightforward mechanism is the direct reaction of metallic calcium with anhydrous ethanol:

Ca(s) + 2 CH₃CH₂OH(l) → Ca(OCH₂CH₃)₂(s) + H₂(g)

This reaction proceeds via the oxidation of calcium metal and the reduction of a proton from the hydroxyl group of ethanol, leading to the formation of the calcium salt and the evolution of hydrogen gas.

In solution-based and sol-gel methods, the mechanism involves the coordination of calcium ions (Ca²⁺) with ethanolate (B101781) ligands (CH₃CH₂O⁻). It has been proposed that in an ethanol solution, ethanol can dissociate into an ethoxide anion and a proton. The negatively charged ethoxide anion then binds to the positively charged Ca²⁺ ion. acs.org

When using calcium salts like calcium nitrate as precursors in an ethanol solution, the formation of intermediate species is likely. For example, partially substituted intermediates like Ca(OEt)y(NO₃)₂₋y may form in solution, which then go on to participate in further condensation or polymerization reactions. diva-portal.org

Furthermore, mechanistic studies on the use of calcium diethoxide as a precursor for more complex materials provide insight into its reactive nature. In the synthesis of hydroxyapatite from calcium diethoxide and diethyl hydrogen phosphonate (B1237965), several intermediate compounds, including acetyl 2-hydroxyethyl phosphonate and bis(2-hydroxyethyl) phosphonate, have been identified. researchgate.net The formation of these intermediates is crucial for controlling the phase purity of the final product and demonstrates that the initial this compound complex in solution is a key, reactive building block for subsequent chemical transformations. researchgate.net

Iii. Structural Elucidation and Coordination Chemistry of Calcium Diethanolate

Crystallographic Studies and Solid-State Architecture

For instance, studies on calcium β-diketonate complexes, which also feature oxygen-based ligands, reveal that calcium can adopt various coordination numbers, often exhibiting coordination polymers in the solid state. researchgate.netcore.ac.uk The structure of calcium d-gluconate, for example, shows a surprising coordination number of nine for the calcium ion, with adjacent metal centers linked by μ-oxo bridges. core.ac.uk In another example, a hexanuclear calcium oxo ethoxide complex, [Ca6O2(OEt)8]·14EtOH, was isolated and its structure determined by X-ray diffraction, revealing a complex core built from two [Ca4O4] cubes sharing a common face. researchgate.net

Furthermore, the analysis of calcium complexes with other organic ligands, such as ethylenediaminetetraacetate (B1237979) (EDTA), shows the calcium atom surrounded by oxygen atoms from both the ligand and water molecules, forming a distorted octahedral geometry that results in a three-dimensional framework. researchgate.net Recrystallization of a monomeric calcium alkoxide from toluene (B28343) has been shown to generate a dimeric species, [Ca(μ-OR)(OR)(THF)]2, where each calcium is coordinated by terminal and bridging alkoxide ligands. researchgate.net These examples highlight the flexibility of calcium's coordination sphere and its tendency to form bridged, polynuclear structures in the solid state, a behavior that is likely mirrored in the structure of calcium diethanolate.

Table 1: Selected Crystallographic Data for Related Calcium Coordination Compounds

| Compound | Coordination Number of Ca | Key Structural Features | Reference |

| Ca(H2Edta)·2H2O | 6 (distorted octahedron) | Three-dimensional framework with bridging carboxyl groups and coordinated water. | researchgate.net |

| Calcium d-gluconate | 9 | Coordination polymer with μ-oxo bridges linking adjacent calcium centers. | core.ac.uk |

| [Ca6O2(OEt)8]·14EtOH | Varied within the cluster | Hexanuclear complex with a core of two face-sharing [Ca4O4] cubes. | researchgate.net |

| [Ca(μ-OR)(OR)(THF)]2 | 4 | Dimeric structure with bridging and terminal alkoxide ligands. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a crucial technique for the identification of crystalline phases and the analysis of crystallinity in polycrystalline materials. frontiersin.orgnih.govnih.gov In the context of this compound, PXRD is primarily used to monitor its transformation and to identify the resulting products. For example, upon exposure to atmospheric moisture and carbon dioxide, this compound readily converts to other calcium compounds. PXRD patterns can confirm the formation of intermediates like calcium hydroxide (B78521) and final products such as different polymorphs of calcium carbonate (calcite, aragonite, or vaterite). mdpi.commdpi.comresearchgate.net

The technique relies on comparing the diffraction pattern of a sample to reference patterns in databases like the International Centre for Diffraction Data (ICDD) PDF-2 database. frontiersin.orgjkdhs.org A match in the positions (2θ angles) and relative intensities of the diffraction peaks confirms the presence of a specific crystalline phase. nih.govnih.gov For qualitative phase analysis, a shift of less than 0.2° in the 2θ angle is typically considered acceptable for a match. nih.govfrontiersin.org

PXRD is also instrumental in studying the kinetics of reactions involving this compound. By taking diffraction patterns at different time intervals, researchers can follow the progression of the carbonation process, observing the disappearance of the reactant phases and the emergence of product phases. mdpi.com This method has been used to demonstrate that the final calcium carbonate phase can be influenced by factors such as relative humidity, with different polymorphs forming under different conditions. mdpi.com Furthermore, PXRD can distinguish between crystalline and amorphous materials, the latter being indicated by the presence of a broad hump in the diffraction pattern rather than sharp peaks. ccp14.ac.uk

Single Crystal X-ray Diffraction Analysis of Related Calcium Coordination Compounds

Spectroscopic Approaches to Structural Characterization

Spectroscopic techniques provide complementary information to crystallographic methods, offering insights into the functional groups present, the nature of chemical bonds, and the local environment of atoms within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum is characterized by absorptions associated with the ethoxide ligand.

Key vibrational bands in the FT-IR spectrum of metal alkoxides include the C-H, C-O, and M-O (metal-oxygen) stretching and bending modes. acs.org The C-O stretching vibration in ethoxides typically appears in the region of 1050-1100 cm⁻¹. The presence of a strong band in this area for this compound would confirm the presence of the ethoxide functional group.

FT-IR is also highly effective in monitoring the reactions of this compound. For instance, during the carbonation process, new vibrational bands corresponding to the carbonate ion (CO₃²⁻) appear. mdpi.com A broad band between 1400 and 1480 cm⁻¹ is indicative of the asymmetric stretching mode of the carbonate ion, while other peaks around 1060 cm⁻¹ (symmetric stretch) and 864 cm⁻¹ (out-of-plane bend) confirm the formation of calcium carbonate. mdpi.com The disappearance of the characteristic alkoxide peaks and the growth of the carbonate peaks can be tracked over time to study the reaction kinetics. This combined approach of using FT-IR with techniques like XRD provides a comprehensive understanding of the transformation processes. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound and its Transformation Products

| Functional Group / Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Ethoxide (C-O) | Stretching | ~1050 | |

| Carbonate (CO₃²⁻) | Asymmetric Stretching | 1400 - 1480 | mdpi.com |

| Carbonate (CO₃²⁻) | Symmetric Stretching | ~1060 | mdpi.com |

| Carbonate (CO₃²⁻) | Out-of-plane Bending | ~864 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy provides information on the vibrational modes of a molecule that are complementary to those observed in FT-IR spectroscopy. mdpi.com While FT-IR relies on the absorption of light, Raman spectroscopy involves the inelastic scattering of light. This technique is particularly useful for studying the low-frequency vibrations of metal-oxygen bonds and for analyzing materials in aqueous solutions.

In the context of calcium compounds, Raman spectroscopy has been effectively used to distinguish between different polymorphs of calcium carbonate, such as calcite, aragonite, and vaterite, which have distinct Raman spectra. researchgate.netrsc.org For example, calcite exhibits a characteristic Raman band at 711 cm⁻¹, while aragonite and vaterite have bands at 700 cm⁻¹ and 750 cm⁻¹, respectively. researchgate.net

Although specific Raman studies focused solely on this compound are not abundant in the provided search results, the technique has been applied to study related systems. For instance, in situ Raman spectroscopy is recommended for kinetic monitoring of reactions involving this compound as a reducing agent. Furthermore, Raman spectroscopy has been used to study the interaction of calcium ions with solvents and other molecules, where the formation of contact ion pairs can be observed through the appearance of new spectral bands. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. While ¹H and ¹³C NMR are standard for characterizing the organic ligands in this compound, ³¹P and ⁴³Ca NMR have been used in studies of related calcium-containing systems to provide deeper insights.

¹H and ¹³C NMR spectroscopy can confirm the structure of the ethoxide ligands and can be used to follow reactions in solution. researchgate.net For example, in studies of the hydrolysis of calcium diethoxide in the presence of phosphorus-containing compounds, ¹H NMR revealed side reactions such as esterification. researchgate.net

More advanced NMR techniques, such as ³¹P NMR, have been employed to investigate the formation of intermediate species in sol-gel processes involving calcium diethoxide and phosphorus precursors to produce hydroxyapatite (B223615). researchgate.net These studies have been crucial in identifying transient species and understanding the reaction mechanisms that lead to the final product. researchgate.net

Although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, solid-state ⁴³Ca NMR spectroscopy offers a direct way to probe the calcium-binding environment. rsc.org Such studies can provide information on the coordination number of calcium and the Ca-O bond distances. rsc.org While not specifically applied to this compound in the reviewed literature, the development of ⁴³Ca NMR techniques holds promise for future detailed structural investigations of this and other calcium compounds. rsc.orgrsc.orgfrontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental States and Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. bris.ac.uk For this compound, XPS analysis would confirm the presence of calcium, oxygen, and carbon. High-resolution spectra of the Ca 2p, O 1s, and C 1s regions would provide insight into the bonding environment.

The binding energy of the Ca 2p peak is characteristic of its oxidation state, which is +2 in this compound. In various calcium compounds, the Ca 2p3/2 peak appears at slightly different binding energies, allowing for the identification of the specific calcium species. For instance, the Ca 2p peak in samples containing calcium phosphates, hydroxides, and carbonates has been observed with a maximum at 347.6 eV, while for calcium oxide, it appears at 346.6 eV. The analysis of calcium carbonate (CaCO3) shows a Ca 2p3/2 binding energy value where the spin-orbit splitting between the Ca 2p3/2 and Ca 2p1/2 components is 3.55 eV. xpsfitting.com By comparing the experimental binding energies from a sample of this compound to these reference values, the nature of the calcium-oxygen bond can be inferred.

Detailed analysis of the O 1s and C 1s spectra would further elucidate the structure. The O 1s spectrum would be expected to show a primary peak corresponding to the oxygen in the ethanolate (B101781) ligand bonded to calcium. The C 1s spectrum could be deconvoluted into components representing the methyl (-CH3) and methylene (B1212753) (-CH2-) carbon atoms of the ethanolate group.

Table 1: Representative XPS Binding Energies for Calcium Compounds

| Compound Type | Ca 2p3/2 Binding Energy (eV) |

|---|---|

| Calcium Oxide (CaO) | 346.6 |

| Calcium Carbonate (CaCO3) | ~347.0 xpsfitting.com |

Computational Chemistry and Theoretical Modeling of Molecular Structure

Computational chemistry utilizes computer simulations to solve chemical problems. It applies the principles of quantum mechanics and classical physics to calculate the structures and properties of molecules and solids. For a compound like this compound, where experimental structural data can be challenging to obtain due to its tendency to form non-volatile polymers, theoretical modeling provides invaluable insights.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jns.edu.afwikipedia.org A key application of DFT is geometrical optimization, where the calculations seek to find the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule.

For this compound, DFT calculations can predict its optimal molecular geometry, including the bond lengths between calcium and oxygen (Ca-O), as well as the bond angles and dihedral angles within the ethanolate ligands. The theory works by modeling the system's electron density rather than the complex multi-electron wavefunction, making it computationally efficient while maintaining high accuracy. wikipedia.orgacademie-sciences.fr By minimizing the total energy of the Ca(OCH₂CH₃)₂ molecule, its most stable conformation can be determined, providing a theoretical model of its structure in the gas phase or as an isolated monomer. These calculations can also help in interpreting experimental spectroscopic data. academie-sciences.fr

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov While DFT provides a static, time-averaged picture of the most stable structure, MD simulations reveal the dynamic behavior of the molecule, including its vibrations, rotations, and conformational changes. mdpi.com

An MD simulation of this compound would involve calculating the forces between atoms and using these forces to simulate their motion according to the laws of classical mechanics. Such simulations could be used to explore the flexibility of the ethyl groups in the ethanolate ligands and the dynamics of the Ca-O bonds. A particularly relevant application for calcium alkoxides is studying their tendency to form oligomers in solution. nih.gov MD simulations can model the interactions between multiple Ca(OCH₂CH₃)₂ units, providing insights into the formation, stability, and structure of dimers, trimers, or larger aggregates that are known to exist for this class of compounds. nih.govnih.gov

Calcium Coordination Environment and Ligand Interactions

The coordination chemistry of calcium is characterized by its flexibility in coordination number and geometry, which is largely due to its relatively large ionic radius and lack of ligand field stabilization energy. lew.ro As a hard metal ion, Ca²⁺ strongly prefers coordination with hard donor atoms, particularly oxygen. libretexts.org In the context of this compound, the primary ligands are the ethanolate (CH₃CH₂O⁻) groups, where the oxygen atom acts as the donor.

While the simple formula Ca(OCH₂CH₃)₂ suggests a coordination number of two, this is highly unlikely in the condensed phase. Calcium ions typically exhibit coordination numbers of six, seven, or eight, with eight being very common. lew.rolibretexts.org To achieve this, calcium alkoxides engage in extensive intermolecular association, forming oligomeric or polymeric structures. In these aggregates, the oxygen atom of an ethanolate ligand bridges between two or more calcium centers, effectively increasing the coordination number of each calcium ion. This results in a complex coordination polymer network rather than discrete molecules.

Analysis of Calcium-Oxygen Bond Distances and Coordination Numbers

The analysis of bond distances and coordination numbers is fundamental to describing the structure of calcium compounds. Due to its flexible coordination sphere, the calcium ion can accommodate a variable number of ligands. lew.ro

Coordination Numbers: For Ca²⁺ complexes, observed coordination numbers (CN) most commonly follow the order 8 > 7 > 6 > 9. libretexts.org For this compound, the actual coordination number in its solid-state polymeric structure is expected to be significantly higher than the two suggested by its empirical formula, likely falling in the 6 to 8 range through bridging ethanolate ligands.

Calcium-Oxygen Bond Distances: The length of the calcium-oxygen (Ca-O) bond is dependent on the coordination number of the calcium ion and the nature of the oxygen-containing ligand. A comprehensive analysis of numerous crystal structures shows that Ca-O bond distances typically fall in the range of 2.30 to 2.53 Å. libretexts.org More specifically, studies of calcium complexes with carboxylate ligands found an average Ca-O distance of 2.38 Å for unidentate coordination and 2.53 Å for bidentate chelation. libretexts.org A large statistical study of inorganic crystal structures provides mean Ca-O bond lengths for different coordination numbers. nih.gov

Table 2: Mean Ca-O Bond Distances for Common Coordination Numbers

| Coordination Number (CN) | Mean Ca-O Bond Length (Å) |

|---|---|

| 6 | 2.37 |

| 7 | 2.41 |

| 8 | 2.46 |

| 9 | 2.54 |

Data derived from statistical analysis of crystal structures in the Inorganic Crystal Structure Database. The specific bond lengths in this compound would depend on its precise polymeric structure.

Influence of Ligand Architecture on Coordination Preferences

The coordination chemistry of calcium is characterized by its flexibility in coordination number and geometry, which is highly sensitive to the architecture of the surrounding ligands. This compound, with its simple monoalkoxide ligands, exhibits a strong tendency to form oligomeric structures to satisfy the coordinative unsaturation of the Ca²⁺ ion. researchgate.net This propensity for aggregation via alkoxide bridging is a defining feature, but it can be profoundly influenced by modifying the steric and electronic properties of the ligands.

Research has demonstrated that even minor alterations to the ligand structure result in significant differences in the composition of the resulting calcium alkoxide clusters in solution. researchgate.netnih.govresearchgate.net This principle is exploited to control the properties of calcium alkoxide complexes. Two primary strategies involving ligand architecture are employed: increasing steric hindrance and incorporating additional donor atoms.

Steric Hindrance: The introduction of bulky ligands can sterically inhibit the formation of large, insoluble oligomeric aggregates. By replacing the simple ethoxide group with a more sterically demanding alkoxide, such as one derived from 2,2-dimethyl-1-propanol (neopentyl alcohol), the degree of oligomerization can be controlled. researchgate.net Similarly, the use of very bulky ancillary ligands, like the β-diketiminate ligand (DIPP-nacnac), can effectively block ligand redistribution reactions, thereby stabilizing heteroleptic complexes that would otherwise disproportionate into insoluble homoleptic species. researchgate.net This demonstrates that sufficient steric crowding around the calcium center can prevent the bridging interactions that lead to polymerization.

Additional Donor Atoms: An alternative approach is to use ligands that contain additional donor atoms, such as ether functionalities. These "chelating" alkoxides can saturate the coordination sphere of the calcium ion intramolecularly, reducing the need for intermolecular bridging. For example, calcium alkoxides synthesized from 2-methoxyethanol (B45455) or oligoether alcohols show increased solubility, which is attributed to the formation of smaller, more stable, and coordinatively saturated complexes. researchgate.netresearchgate.netcapes.gov.br The reaction of the oligomeric calcium ethoxide-ethanol solvate, [{Ca(OEt)₂(EtOH)₄}n], with the chelating β-diketone 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (Htmhd) provides a clear example. This reaction leads to the complete displacement of the ethoxide and ethanol (B145695) ligands and the formation of novel structures, such as a trinuclear complex, [Ca₃(tmhd)₆], where the calcium atoms are held together by various coordinating modes of the tmhd ligand. An intermediate in this transformation is a dimeric species, [Ca₂(tmhd)₄(EtOH)₂], which still contains coordinated ethanol molecules.

The table below summarizes the effect of different ligand architectures on the resulting calcium complex structures.

| Ligand Type | Example Ligand(s) | Resulting Structural Motif | Key Observations | Reference(s) |

| Simple Alkoxide | Ethoxide (OEt⁻) | Oligomeric chain/aggregate: [{Ca(OEt)₂(EtOH)₄}n] | High tendency to form aggregates to satisfy Ca²⁺ coordination. | |

| Bulky Alkoxide | Neopentoxide | Controlled oligomerization | Steric bulk hinders extensive aggregation, improving solubility. researchgate.net | researchgate.net |

| Chelating β-Diketone | Htmhd | Trinuclear cluster: [Ca₃(tmhd)₆], Dimer: [Ca₂(tmhd)₄(EtOH)₂] | Complete replacement of ethoxide ligands; formation of discrete, multinuclear complexes. | |

| Alkoxide with Donor Atoms | 2-Methoxyethoxide | Soluble, lower aggregation species | Intramolecular coordination from ether oxygen stabilizes the complex. researchgate.net | researchgate.net |

| Bulky Ancillary Ligand | DIPP-nacnac | Stabilized heteroleptic complexes | Prevents ligand redistribution and precipitation of insoluble homoleptic compounds. researchgate.net | researchgate.net |

Dynamics of Ligand Exchange and Solvent Interaction

The coordination sphere of this compound is not static; it is characterized by dynamic equilibria involving ligand exchange and strong interactions with solvent molecules. The lability of the calcium-ethoxide bond facilitates these processes, which are fundamental to the compound's reactivity and its utility as a precursor in synthesis.

Ligand Exchange Reactions: The ethoxide ligands in this compound can be readily replaced by other ligands. This exchange is often rapid and driven by the formation of a more thermodynamically stable product. A prominent example is the reaction of calcium ethoxide with β-diketones like Htmhd, where the complete substitution of ethoxide ligands occurs within minutes at room temperature. This facile exchange highlights the high reactivity of the Ca-OEt bond.

Another fundamental exchange process is alcoholysis. When this compound is dissolved in a different alcohol, the ethoxide ligands can exchange with the solvent's corresponding alkoxide. For instance, stirring calcium ethoxide in methanol (B129727) for 24 hours results in the complete conversion to calcium methoxide (B1231860), demonstrating a dynamic equilibrium that strongly favors the less sterically hindered methoxide ligand. This reactivity underscores the importance of the solvent environment in defining the actual nature of the calcium alkoxide species in solution.

Solvent Interaction: The interaction with solvents is a critical aspect of the chemistry of this compound. In its synthesis from calcium metal and ethanol, the product is often an ethanol solvate, formulated as [{Ca(OEt)₂(EtOH)₄}n]. In this structure, ethanol molecules are not merely a bulk solvent but act as ligands, directly coordinating to the calcium centers and helping to satisfy their coordination requirements. The removal of these bound solvent molecules typically requires heating under vacuum.

Coordinating solvents, in general, play a key role in controlling the aggregation state of calcium alkoxides. researchgate.net By coordinating to the calcium ion, solvent molecules can compete with the bridging of alkoxide ligands, leading to the formation of smaller, more soluble oligomers or even monomeric species. The choice of solvent can also influence the kinetics and pathways of subsequent reactions. For example, when calcium ethoxide nanosuspensions are used as a limestone consolidant, the solvent in which it is diluted (e.g., ethanol, 2-butanol, n-butylacetate) affects the rate and mechanism of its conversion to calcium carbonate. researchgate.netresearchgate.net

Theoretical studies further illuminate the intimate interaction between calcium ethoxide and its parent solvent. Density Functional Theory (DFT) simulations of the calcium ethoxide-catalyzed conversion of ethanol to 1-butanol (B46404) show that the reaction is initiated by the adsorption of an ethanol molecule onto the calcium atom of the catalyst. acs.org This interaction activates the ethanol, facilitating the subsequent chemical transformations. This provides a molecular-level view of how solvent molecules directly participate in the catalytic cycle, acting transiently as ligands.

The table below provides an overview of dynamic processes involving this compound.

| Process | Reactants/Conditions | Outcome | Significance | Reference(s) |

| Ligand Exchange (Chelation) | Ca(OEt)₂ + Htmhd | Rapid and complete formation of [Ca₃(tmhd)₆] and [Ca₂(tmhd)₄(EtOH)₂]. | Demonstrates the lability of the ethoxide ligand and the thermodynamic preference for chelating ligands. | |

| Ligand Exchange (Alcoholysis) | Ca(OEt)₂ in Methanol | Complete conversion to Ca(OMe)₂ over 24 hours. | Highlights the dynamic equilibrium between alkoxide ligands and alcohol solvents. | |

| Solvent Coordination | Synthesis of Ca(OEt)₂ in Ethanol | Formation of the ethanol solvate [{Ca(OEt)₂(EtOH)₄}n]. | Ethanol acts as a coordinating ligand, stabilizing the structure. | |

| Solvent-Mediated Reaction | Ca(OEt)₂ nanosuspension in various alcohol/ester solvents | Altered kinetics and pathways for carbonation. | The solvent medium directly influences the reactivity and product formation. | researchgate.netresearchgate.net |

| Catalytic Activation | Ca(OEt)₂ with Ethanol (reactant) | Adsorption and activation of ethanol on the Ca center. | Provides mechanistic insight into the role of solvent/reactant as a transient ligand. | acs.org |

Iv. Reactivity and Reaction Pathways of Calcium Diethanolate

Alkoxide Reactivity Principles and General Chemical Transformations

Metal alkoxides, as a class of compounds, are widely utilized in organic chemistry as catalysts and stoichiometric reagents. google.com Their utility stems from the strong electropositive nature of the metal and the basicity of the alkoxide group. google.com Calcium diethanolate, also known as calcium ethoxide, exemplifies these principles. ontosight.aicymitquimica.com The coordination of the Ca²⁺ ion with the ethanolate (B101781) ligands influences the compound's stability and reactivity.

The molecular structure of this compound, featuring a tetrahedral coordination geometry around the calcium atom, facilitates its involvement in a range of organic reactions. It serves as a precursor for the synthesis of other organometallic compounds and participates in transformations such as transesterification and deprotonation. Its high reactivity, particularly with moisture, necessitates handling under inert atmospheric conditions to prevent hydrolysis into calcium hydroxide (B78521) and ethanol (B145695). cymitquimica.comwebelements.com

| Reaction Type | Description | General Equation |

|---|---|---|

| Hydrolysis | Rapid reaction with water to form calcium hydroxide and ethanol. | Ca(OCH₂CH₃)₂ + 2H₂O → Ca(OH)₂ + 2CH₃CH₂OH |

| Transesterification | Catalyzes the exchange of an alkoxy group of an ester with the ethanolate group. | RCOOR' + Ca(OCH₂CH₃)₂ ⇌ RCOOCH₂CH₃ + Ca(OR')(OCH₂CH₃) |

| Deprotonation | Acts as a strong base to remove a proton from an acidic substrate. | Ca(OCH₂CH₃)₂ + 2HA → CaA₂ + 2CH₃CH₂OH |

Catalytic Activity and Mechanisms

This compound's reactivity makes it an effective catalyst in several organic processes. Its catalytic function is often attributed to its ability to act as a strong base or to coordinate with substrates, thereby activating them for subsequent reactions.

This compound is an effective catalyst for transesterification reactions, a process crucial for various industrial applications, including the synthesis of esters. cymitquimica.com In this reaction, the alkoxy group of an ester is exchanged with another alcohol. This compound facilitates this by providing ethanolate nucleophiles that attack the carbonyl carbon of the substrate ester. The mechanism involves the coordination of the ester's carbonyl oxygen to the calcium center, which polarizes the carbonyl group and increases its susceptibility to nucleophilic attack. This catalytic pathway is often more efficient than uncatalyzed reactions, leading to improved reaction rates and higher yields.

A significant application of calcium-based catalysts is in the production of biodiesel. Biodiesel is synthesized through the transesterification of triglycerides (from vegetable oils or animal fats) with a short-chain alcohol, typically methanol (B129727) or ethanol. nih.govarchivepp.com While many studies focus on the use of solid calcium oxide (CaO) as a heterogeneous catalyst, the active species is often formed in situ through the reaction of CaO with the alcohol, forming a calcium alkoxide. nih.govscirp.org

Using this compound directly as a catalyst offers a more direct route for the transesterification of triglycerides with ethanol. Studies have shown that it can lead to improved reaction rates and yields compared to some traditional catalysts. The proposed mechanism for CaO catalysis, which can be extrapolated to this compound, involves the alkoxide initiating the reaction to produce fatty acid esters (biodiesel) and glycerol (B35011). nih.gov In some systems, a subsequent complex formed between calcium and the glycerol byproduct, calcium diglyceroxide, is believed to act as the primary catalyst, further accelerating the reaction. nih.govscirp.org

| Catalyst System | Key Finding | Reference |

|---|---|---|

| This compound | Demonstrated improved reaction rates and yields in the synthesis of biodiesel from triglycerides. | |

| CaO activated with methanol | Forms Ca(OCH₃)₂ in situ, which acts as an initiating reagent for transesterification. | nih.gov |

| CaO with glycerol byproduct | Forms a calcium-glycerin complex (calcium diglyceroxide) that functions as the main catalyst. | nih.govscirp.org |

| CaO from natural sources (eggshells) | Calcined eggshells, primarily composed of CaCO₃ which converts to CaO, show high catalytic activity (97.75% conversion). | nih.gov |

This compound is utilized in catalytic processes partly due to its ability to stabilize reactive intermediates. The Lewis acidic nature of the Ca²⁺ center allows it to coordinate with electron-rich atoms (like oxygen or nitrogen) in a substrate or intermediate. This coordination can stabilize transient species, such as enolates or transition states, lowering the activation energy of a reaction. ru.nl For example, in aldol-type reactions, Ca²⁺ ions are thought to help organize intermediates. ru.nl This stabilizing effect is also a key principle in the function of calcium-dependent enzymes, where the metal cofactor plays a crucial role in stabilizing transition states during catalysis. rsc.org

Applications in Biodiesel Production

Behavior as a Strong Base and Nucleophile in Organic Synthesis

The chemical character of this compound is dominated by its dual role as a strong base and a potent nucleophile. lookchem.com The ethanolate anion (CH₃CH₂O⁻) is a strong base capable of abstracting protons from a wide variety of acidic compounds. cymitquimica.com Concurrently, the oxygen atom of the ethanolate ligand is nucleophilic and can attack electrophilic centers. This dual reactivity makes it a valuable reagent in organic synthesis for promoting reactions such as eliminations, condensations, and deprotonations. google.comlookchem.com

As a strong base, this compound is particularly effective in deprotonation reactions. cymitquimica.com It can abstract a proton from a molecule, generating a conjugate base (an anion) and ethanol. assaygenie.com This process is fundamental to many synthetic pathways where the formation of a carbanion or other anionic intermediate is required. assaygenie.comajol.info The strength of this compound as a base allows it to deprotonate even weakly acidic substrates, such as certain carbon acids, facilitating subsequent reactions like alkylations or aldol (B89426) condensations. The efficacy of the deprotonation is driven by the formation of the stable conjugate acid, ethanol, and the resulting calcium salt of the substrate. cymitquimica.com

Deprotonation Reactions

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is a complex area with both theoretical possibilities and experimental hurdles.

Theoretical and Experimental Challenges in Reduction Reactions

Theoretically, this compound could act as a reducing agent. This potential arises from the ability of the calcium atom to be oxidized from its +2 oxidation state. physicsandmathstutor.comlearninginnovation.ca However, experimental verification of this reactivity is challenging. A primary obstacle is the compound's extreme sensitivity to moisture, which can lead to competing side reactions that mask or interfere with the intended reduction process.

To accurately study its reducing potential, stringent anhydrous conditions are paramount, often requiring the use of specialized equipment like a Schlenk line. Furthermore, kinetic monitoring through techniques such as in-situ Raman spectroscopy and quantification of reaction energetics using calorimetry are recommended to gain a clearer understanding of its reduction capabilities.

Pathways for Oxidation of Ethanolato Ligands

The ethanolato ligands (CH₃CH₂O⁻) within this compound can undergo oxidation. nih.gov Oxidation, in this context, involves the loss of electrons or an increase in the oxidation state of the atoms within the ligand. learninginnovation.ca The presence of the calcium ion can influence the oxidative pathways. Under certain conditions, such as exposure to strong oxidizing agents or elevated temperatures in the presence of oxygen, the ethanolate ligands can be oxidized. This process can lead to the formation of various products, including aldehydes, carboxylic acids, or even complete combustion to carbon dioxide and water under harsh conditions. carlroth.comcarlroth.com The specific oxidation products will depend on the oxidant used and the reaction conditions.

Hydrolytic Stability and Reactivity with Moisture

A defining characteristic of this compound is its hygroscopic nature and high reactivity with water. cymitquimica.comlookchem.com This instability in the presence of moisture is a critical consideration for its practical use.

The high reactivity is attributed to the strong affinity of the calcium ion for water and the basicity of the ethanolate ions, which readily accept protons from water molecules. wikipedia.org This leads to the decomposition of the compound. wikipedia.org

Transformation Products upon Hydrolysis (e.g., Calcium Hydroxide, Calcium Carbonate)

Upon exposure to moisture, this compound undergoes hydrolysis, a chemical reaction in which water molecules break down the compound. wikipedia.org The primary products of this reaction are calcium hydroxide (Ca(OH)₂) and ethanol (CH₃CH₂OH). lookchem.com

The reaction can be represented as: Ca(OCH₂CH₃)₂ + 2H₂O → Ca(OH)₂ + 2CH₃CH₂OH

If the hydrolysis occurs in the presence of atmospheric carbon dioxide, the newly formed calcium hydroxide can further react to form calcium carbonate (CaCO₃). researchgate.net

The reaction proceeds as follows: Ca(OH)₂ + CO₂ → CaCO₃ + H₂O

X-ray diffraction studies have confirmed this transformation pathway. Upon exposure to air, this compound converts to calcium hydroxide. Subsequent heating to around 450 °C leads to the formation of calcium carbonate, which then decomposes to calcium oxide (CaO) at approximately 600 °C. researchgate.net

| Condition | Primary Transformation Product | Chemical Formula | Secondary Transformation Product | Chemical Formula |

|---|---|---|---|---|

| Exposure to Moisture | Calcium Hydroxide | Ca(OH)₂ | Ethanol | CH₃CH₂OH |

| Exposure to Moisture and Carbon Dioxide | Calcium Carbonate | CaCO₃ | - | - |

| Heating after Air Exposure (~450 °C) | Calcium Carbonate | CaCO₃ | - | - |

| Heating after Air Exposure (~600 °C) | Calcium Oxide | CaO | - | - |

Impact on Handling and Storage Protocols

The pronounced hydrolytic instability of this compound necessitates strict handling and storage protocols to maintain its chemical integrity. ontosight.ai The compound must be protected from atmospheric moisture at all times. espimetals.com

Handling:

Inert Atmosphere: All manipulations of this compound should be carried out under a dry, inert atmosphere, such as nitrogen or argon. espimetals.com This is often achieved using a glovebox or Schlenk line techniques.

Protective Equipment: Appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. cymitquimica.comespimetals.com

Storage:

Airtight Containers: The compound must be stored in tightly sealed, airtight containers to prevent the ingress of moisture. espimetals.com

Dry Environment: The storage area should be dry and free from acidic vapors, which can also react with the basic compound.

Inert Gas Blanket: For long-term storage, keeping the compound under a blanket of inert gas like argon is recommended. espimetals.com

Failure to adhere to these protocols will result in the degradation of the material, leading to the formation of calcium hydroxide and calcium carbonate, thus rendering it impure and unsuitable for most applications. researchgate.net

Reactions with Carbon Dioxide and Related Species

The reaction of this compound with carbon dioxide is a significant area of study, primarily due to its role in forming calcium carbonate. This process, known as carbonation, is central to applications such as the consolidation of stone materials in heritage conservation. researchgate.netresearchgate.net The reaction is not a simple, single-step process but involves multiple potential pathways and intermediates, influenced by factors such as the presence of water.

Research indicates that the carbonation of calcium alkoxides like this compound can proceed via two distinct pathways. researchgate.netresearchgate.net

Pathway 1: Direct Carbon Dioxide Insertion This pathway involves the direct insertion of a carbon dioxide molecule into the calcium-oxygen (Ca-O) bond of the ethanolate ligand. This step forms a calcium ethyl carbonate intermediate (Ca(OCOOCH₂CH₃)₂). researchgate.netrsc.orgacs.org Subsequent hydrolysis of this intermediate, in the presence of water, leads to the formation of calcium carbonate and the release of ethanol.

Pathway 2: Hydrolysis Followed by Carbonation Alternatively, the this compound may first undergo hydrolysis with ambient moisture. This reaction yields calcium hydroxide (Ca(OH)₂) and ethanol. The resulting calcium hydroxide then reacts with carbon dioxide in a classic carbonation reaction to produce calcium carbonate and water. researchgate.netresearchgate.netwikipedia.org

The interplay between these two pathways is influenced by environmental conditions, particularly humidity.

Table 1: Comparison of Carbonation Pathways for this compound

| Feature | Pathway 1: Direct CO₂ Insertion | Pathway 2: Hydrolysis and Carbonation |

|---|---|---|

| Initial Reactant with CO₂ | This compound | Calcium Hydroxide (formed from hydrolysis) |

| Key Intermediate | Calcium Ethyl Carbonate researchgate.netacs.org | Calcium Hydroxide researchgate.netresearchgate.net |

| Role of Water | Hydrolysis of the carbonate intermediate researchgate.net | Initial hydrolysis of the alkoxide researchgate.net |

| Overall Reaction Steps | 1. CO₂ insertion 2. Hydrolysis | 1. Hydrolysis 2. Carbonation |

Research Findings and Product Formation

Detailed studies have shown that the carbonation of this compound is a rapid process that ultimately yields calcite (CaCO₃), the most thermodynamically stable crystalline polymorph of calcium carbonate. researchgate.net However, the reaction proceeds through several stages, often involving the formation of less stable forms of calcium carbonate first.

The presence of moisture is critical. Calcium alkoxides are readily hydrolyzed by atmospheric moisture. researchgate.net Initially, this can lead to the formation of amorphous calcium carbonate (ACC). researchgate.net As humidity levels increase, the amorphous phase tends to crystallize into metastable polymorphs like vaterite, which eventually transforms into the stable calcite phase. researchgate.netresearchgate.net High humidity environments directly favor the formation of calcite. researchgate.net

The reaction with carbon dioxide is fundamental to the efficacy of this compound as a consolidant for stone, where the in-situ formation of calcium carbonate polymorphs helps repair deteriorating structures. researchgate.net

Table 2: Products and Influencing Factors in this compound Carbonation

| Intermediate/Product | Chemical Formula | Conditions Favoring Formation | Reference |

|---|---|---|---|

| Calcium Ethyl Carbonate | Ca(OCOOCH₂CH₃)₂ | Direct reaction of the alkoxide with CO₂, especially in low-water, non-aqueous media. | rsc.orgacs.org |

| Calcium Hydroxide | Ca(OH)₂ | Hydrolysis of this compound in the presence of water. | researchgate.netresearchgate.net |

| Amorphous Calcium Carbonate (ACC) | CaCO₃ | Initial product upon hydrolysis by atmospheric moisture. | researchgate.net |

| Vaterite | Forms from ACC at higher humidity levels. A metastable polymorph. | researchgate.netresearchgate.net | |

| Calcite | The final, most stable crystalline product. Favored by high humidity. | researchgate.net |

V. Applications in Materials Science and Advanced Materials Synthesis

Precursor in Sol-Gel Processing for Inorganic Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Calcium diethanolate is frequently employed as a calcium source in these processes due to its solubility in alcoholic solvents and its controlled hydrolysis rates, which are essential for forming homogenous gels.

This compound is a key reagent in the sol-gel synthesis of hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂) and other calcium phosphates, which are valued for their biocompatibility and similarity to the mineral component of bone. In this process, this compound is typically dissolved in ethanol (B145695) and reacted with a phosphorus precursor, such as triethyl phosphite (B83602) or phosphoric acid. lmaleidykla.ltresearchgate.netresearchgate.net The hygroscopic nature of calcium diethoxide often necessitates that the synthesis be conducted under an inert and dry atmosphere, such as nitrogen. diva-portal.org

The successful formation of pure, crystalline hydroxyapatite is highly dependent on the reaction conditions. Research has shown that the aging of the sol solution is a critical step; sols must be aged for at least 24 hours to ensure the complete reaction between the calcium and phosphorus precursors. researchgate.net Insufficient aging can lead to the formation of undesirable by-products like calcium oxide (CaO) alongside the hydroxyapatite. researchgate.net The annealing temperature also plays a crucial role, with studies indicating that pure hydroxyapatite phases form at temperatures above 600°C, while conversion to fully crystalline hydroxyapatite occurs at around 900°C. researchgate.netresearchgate.net

| Precursors | Solvent/Agents | Key Conditions | Outcome |

| Calcium diethoxide, Triethyl phosphite | Ethanol, 1,2-ethanediol | Controlled aging time and annealing temperature. | Calcium Hydroxyapatite (CHAp) coatings. lmaleidykla.lt |

| Calcium diethoxide, Phosphorus triethoxide | Ethanol | Hydrolysis-polycondensation in neutral/acidic solutions. | Hydroxyapatite (HA). researchgate.net |

| Calcium diethoxide, Phosphoric acid | Ethanol | Sintering at 600°C-900°C. | Carbonated hydroxyapatite at 600°C, converting to HA at 900°C. researchgate.netresearchgate.net |

| Calcium diethoxide, Phosphorus precursor | Ethanol | Sol aging for >24 hours; final heating to 800°C. | Monophasic hydroxyapatite layer; crystallization at 550°C. researchgate.net |

Bioactive ceramic coatings are essential for improving the integration of metallic and ceramic medical implants with bone tissue. This compound is used in sol-gel techniques to deposit thin, uniform coatings of hydroxyapatite and other calcium phosphates onto various substrates. lmaleidykla.ltgoogle.com This method is advantageous because it operates at lower temperatures than conventional methods like thermal spraying, which can prevent thermal degradation of the substrate and result in coatings with better structural integrity and purity. researchgate.netipme.ru

A high degree of crystallinity in the hydroxyapatite coating is necessary for bioactivity, as amorphous or partially crystalline forms can be resorbed too quickly by the body. google.comipme.ru Using this compound as the precursor, researchers have successfully coated substrates such as titanium, single-crystal magnesia, polycrystalline alumina, and Vycor glass. lmaleidykla.ltresearchgate.net The process involves careful control of the sol-gel chemistry, including aging time and the final heat treatment (annealing) temperature, to ensure the formation of a well-crystallized HA phase. lmaleidykla.lt For instance, HA crystallization on titanium substrates has been achieved at temperatures between 500°C and 700°C. researchgate.net

| Substrate | Precursors | Key Process Details | Resulting Coating |

| Titanium | Calcium diethoxide, Triethyl phosphite | Sol-gel dip-coating; control of aging and annealing. | Homogeneous Hydroxyapatite coatings. lmaleidykla.lt |

| Titanium | Calcium diethoxide, Triethylphosphate | Combined heat treatment and UV irradiation. | HA crystallization at 500-700°C. researchgate.net |

| Magnesia, Alumina, Vycor glass | Calcium diethoxide solutions | Sol-gel techniques. | Successful bioactive coatings. researchgate.net |

Calcium diethoxide is also utilized as a calcium precursor to modify the properties of mesoporous silica (B1680970) microparticles (MSMs). These particles are investigated for applications such as drug delivery, and incorporating calcium can enhance their bioactivity. nih.gov

In a study preparing calcium-modified MSMs, calcium diethoxide was added during the self-assembling synthesis process. nih.gov The results showed a clear relationship between the amount of calcium precursor used and the final properties of the microparticles. Specifically, increasing the concentration of calcium diethoxide led to a decrease in the surface area and pore volume of the MSMs, while the pore size increased. nih.gov This modification also directly influenced the drug release kinetics. For the anticancer drug doxorubicin, a higher calcium content resulted in a faster release rate, which was attributed to the drug molecules being located closer to the particle surface where they had weaker interactions with the silica. aston.ac.ukpharmaexcipients.com This demonstrates that calcium diethoxide can be used to effectively tailor the structural properties and drug elution rates of MSMs. nih.gov

| Calcium Diethoxide Content | Surface Area | Pore Volume | Pore Size | Doxorubicin (DOX) Release Rate |

| Increasing | Decreases | Decreases | Increases | Increases |

| Data derived from studies on calcium-modified mesoporous silica microparticles. nih.gov |

Formation of Bioactive Ceramic Coatings

Development of Calcium-Based Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and crystallinity is a major focus of modern materials science. This compound serves as a valuable precursor in the fabrication of calcium-based nanostructures, including nanoparticles and nanorods, due to its reactivity in controlled chemical reactions.

This compound has been identified as a precursor for creating calcium-based nanoparticles. A notable application is its use in a novel solvothermal route to produce nanorods of bassanite (CaSO₄·0.5H₂O). In this method, amorphous calcium ethoxide is used as the precursor, which reacts at a relatively low temperature (78°C) and atmospheric pressure to yield bassanite nanorods with lengths of 120–200 nm. rsc.orgugr.es These nanorods exhibit a very high specific surface area and have potential applications in fields like biomaterials and drug delivery. rsc.orgugr.es

Furthermore, this compound is used in the initial sol-gel synthesis of hydroxyapatite, which can then be processed to form nanoparticles and nanorods. researchgate.net While the final morphology may be directed by other additives like Schiff bases, the initial formation of the calcium phosphate (B84403) material relies on the alkoxide precursor. researchgate.netresearchgate.net

| Precursor | Synthesis Method | Resulting Nanomaterial | Dimensions |

| Amorphous Calcium Ethoxide | Solvothermal | Bassanite (CaSO₄·0.5H₂O) nanorods | 120–200 nm (length). rsc.orgugr.es |

| Calcium diethoxide, Phosphoric acid | Sol-gel followed by processing with complexing agents | Hydroxyapatite nanoparticles and nanorods | Nanoscale. researchgate.net |

Controlling the morphology (shape and size) and crystallinity of nanomaterials is essential for tailoring their properties. In sol-gel synthesis involving this compound, the processing conditions are paramount for dictating the final nanostructure. diva-portal.org The quality and characteristics of the resulting bioceramics—including particle morphology, crystallinity, and phase purity—are highly sensitive to these conditions. diva-portal.org

For instance, sol-gel derived calcium hydroxyapatite (CHAp) has been observed to form hexagonally shaped nanoparticles. diva-portal.org The key to achieving a well-defined, crystalline nanostructure without impurities lies in the precise control over the sol-gel process parameters. As established in the synthesis of coatings, the aging time of the sol and the subsequent heating schedule are critical. researchgate.net An aging time of over 24 hours is required to form a monophasic, crystalline hydroxyapatite. researchgate.net Shorter times result in a mix of amorphous material and crystalline impurities like calcium oxide. researchgate.net Therefore, careful manipulation of these synthesis parameters allows for significant control over the final crystallinity and morphology of the calcium-based nanostructures derived from this compound.

Synthesis of Nanoparticles and Nanorods

Role in Polymer and Composite Synthesis

This compound serves as a versatile component in the creation of polymer and composite materials. Its primary function is often as a precursor to form inorganic phases within a polymer matrix or to chemically modify organic components to improve material properties.

Enhancement of Mechanical Properties in Polymer Matrices

The incorporation of calcium-based compounds into polymer matrices is a well-established strategy for improving mechanical characteristics such as stiffness and strength. This compound can be used to introduce calcium-based entities into the polymer structure. For instance, studies on sol-gel derived hybrids have shown that calcium alkoxides, including calcium ethoxide, are more effective than calcium salts at incorporating calcium into a silicate (B1173343) network at low temperatures. rsc.org This molecular-level integration is key to enhancing the mechanical properties of the final composite material.

When used as a filler or as a precursor for an in situ generated filler like calcium carbonate, calcium compounds can significantly alter the mechanical response of the polymer. In polypropylene (B1209903) (PP) composites, the addition of calcium carbonate particles has been shown to increase both the tensile and flexural modulus. mdpi.com Similarly, in high-density polyethylene (B3416737) (HDPE), calcium-based fillers can improve tensile and flexural strength. frontiersin.org While direct mechanical data for this compound in common thermoplastics is specific to the final composite structure, its role as a highly reactive precursor allows for the formation of well-dispersed nanometer-sized inorganic phases that are critical for these enhancements. The use of calcium alkoxides in silica-gelatin and silica-polycaprolactone (PCL) hybrids has demonstrated the successful incorporation of calcium into the polymer network, which is essential for achieving adaptable mechanical properties and controlled degradation for applications like bone scaffolds. rsc.org

| Polymer Matrix | Filler/Additive Derived from Calcium Compound | Loading Level (wt.%) | Observed Mechanical Enhancement | Source(s) |

| Homopolymer Polypropylene (HPP) | Calcium Carbonate (CaCO₃) | 10 - 50% | Tensile modulus increased by 20-94%; Tensile strength decreased. | mdpi.com |

| Polyetheretherketone (PEEK) | Calcium Silicate (CS) | 30% | Tensile modulus increased by ~67%; Bending modulus increased by ~44%. | frontiersin.org |

| Acrylated Epoxidized Soybean Oil (AESO)/PEGDA | Calcium-deficient Hydroxyapatite (nHA) | 30% | Tensile strength increased by 28%; Tensile modulus increased by 115%. | frontiersin.org |

| Polypropylene (PP) | Nano Precipitated Calcium Carbonate (NPCC) | 5% | Improved impact strength, tensile strength, and modulus with a compatibilizer. | expresspolymlett.com |

This table presents data for calcium-based fillers to illustrate the typical effects on polymer mechanical properties. This compound is a key precursor for creating such inorganic phases within a polymer matrix.

Interfacial Interactions in Composite Systems

This compound and other calcium alkoxides can play a crucial role in improving these interfacial interactions. In composites made of hydrophilic natural fibers (like hemp) and a hydrophobic polymer matrix (like polypropylene), a significant compatibility issue exists. Treatment of hemp fibers with reagents to form calcium alkoxide on the fiber surface was shown to be a key step in modifying the fiber. rsc.org The resulting formation of calcium hydroxide (B78521) and subsequently calcium carbonate on the fiber surface improves compatibility and other properties like fire retardancy. rsc.org

The mechanism often involves the reaction of the alkoxide with hydroxyl groups on the surface of fillers or fibers, creating a chemical bridge to the polymer matrix. rsc.org In other systems, such as PVC composites, surface treatment of calcium carbonate fillers with coupling agents enhances interfacial adhesion, leading to improved tensile properties. atlantis-press.com The principle of modifying the interface to enhance compatibility is central to the use of reactive precursors like this compound in advanced composites. expresspolymlett.comatlantis-press.com

Formation of Thin Films and Coatings

This compound is an important precursor in the liquid-phase fabrication of thin films and coatings, particularly for ceramic and glass materials. lmaleidykla.lt Its high reactivity and solubility in common organic solvents make it an ideal candidate for chemical solution deposition techniques like the sol-gel process. researchgate.net

Deposition Techniques Utilizing this compound as a Precursor

The sol-gel method is the most prominent deposition technique that utilizes this compound as a precursor. researchgate.net This wet-chemistry approach allows for the synthesis of high-purity, homogeneous materials at a molecular level and at lower temperatures than traditional methods. google.comresearchgate.net

The process generally involves these steps:

Sol Preparation: this compound is dissolved in a solvent, typically ethanol. It is often used in conjunction with a phosphorus precursor, such as triethyl phosphite or phosphoric acid, to synthesize calcium phosphate-based materials like hydroxyapatite (CHAp). lmaleidykla.ltresearchgate.net

Hydrolysis and Condensation: The alkoxide precursors undergo hydrolysis and polycondensation reactions to form a "sol," which is a colloidal suspension of solid particles in a liquid. mdpi.com

Deposition: The sol is then deposited onto a substrate using methods like dip-coating or spin-coating. lmaleidykla.ltinflibnet.ac.in The choice of method controls the film's thickness and uniformity. inflibnet.ac.in

Gelling and Thermal Treatment: The solvent evaporates, leaving a gel-like film on the substrate. A final annealing (heating) step is performed to remove residual organic compounds, promote densification, and crystallize the film into its final ceramic phase. inflibnet.ac.inmdpi.com

This technique has been successfully used to create thin, homogeneous hydroxyapatite coatings on titanium substrates for biomedical implants. lmaleidykla.lt

Control of Film Homogeneity and Structure

Achieving a uniform, crack-free film with the desired crystalline phase is critical for its functionality. Several process parameters in the sol-gel method can be precisely controlled to tailor the final properties of the coating.

Aging Time: The time the sol is allowed to "age" before deposition is a critical factor. arxiv.org Research has shown that sols for hydroxyapatite coatings must be aged for at least 24 hours to ensure the complete reaction between the calcium and phosphorus precursors. researchgate.net Deposition from insufficiently aged sols can result in the formation of undesirable secondary phases, such as calcium oxide, in addition to hydroxyapatite. researchgate.net The aging process affects the particle size in the sol and the viscosity, which in turn influences the final film topography and bioactivity. nih.gov

Annealing Temperature: The post-deposition heat treatment is crucial for the crystallization of the amorphous gel film into a stable ceramic phase. inflibnet.ac.inarxiv.org The annealing temperature directly impacts the film's crystallinity, grain size, and surface roughness. arxiv.org For hydroxyapatite films derived from this compound, crystallization can begin at temperatures around 550°C, with further heating to ~800°C used to remove remaining organic residues and form a well-defined thin layer. researchgate.net The choice of precursors can influence the required crystallization temperature. researchgate.net

| Precursor System | Deposition Technique | Process Parameter | Effect on Film Structure and Homogeneity | Source(s) |

| Calcium Diethoxide & Triethyl Phosphite | Sol-Gel / Dip-Coating | Sol Aging Time | Sols aged < 24h yield CaO as a secondary phase. Sols aged ≥ 24h yield monophasic hydroxyapatite. | researchgate.net |

| Calcium Diethoxide & Triethyl Phosphite | Sol-Gel / Dip-Coating | Annealing Temperature | Crystallization to hydroxyapatite occurs at ~550°C. Heating to 800°C removes organic residues. | researchgate.net |

| Titania Alkoxide | Sol-Gel / Dip-Coating | Sol Aging Time | Longer aging times lead to lower peak heights in AFM topography; influences surface nanostructure. | nih.gov |

| Zinc Acetate (B1210297) | Sol-Gel / Spin-Coating | Annealing Temperature | Increased annealing temperature improves crystallinity and increases grain size. | arxiv.orgcornell.edu |

Advanced Functional Materials Development

The term "advanced functional materials" refers to materials engineered to possess specific properties for high-tech applications, spanning fields from energy to biomedicine. mdpi.comresearchgate.net this compound serves as a fundamental building block in the bottom-up synthesis of such materials due to its utility as a reactive chemical precursor. thesciencein.org

Its primary role is in the synthesis of complex calcium-containing ceramics and composites. By using sol-gel and other chemical routes, this compound enables the creation of materials with controlled composition, purity, and microstructure. diva-portal.org A major application area is in the development of bioactive materials for bone tissue engineering. rsc.org Calcium phosphate-based materials, such as hydroxyapatite, synthesized using this compound, mimic the mineral component of bone and are used for implant coatings that promote integration with host tissue. lmaleidykla.ltmdpi.com